molecular formula C15H20N2O3S B466544 N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide CAS No. 433946-97-5

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide

Cat. No.: B466544
CAS No.: 433946-97-5
M. Wt: 308.4g/mol
InChI Key: MWFAQNDHELOASW-UHFFFAOYSA-N
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Description

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-piperidin-1-ylsulfonylphenylamine with cyclopropanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropane carboxamide moiety linked to a phenyl ring that is substituted with a piperidin-1-ylsulfonyl group. This unique configuration imparts specific steric and electronic properties that influence its biological interactions.

Property Details
IUPAC Name This compound
CAS Number 433946-97-5
Molecular Formula C14H18N2O3S
Molecular Weight 290.37 g/mol

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate enzyme activities, potentially influencing signaling pathways relevant to various diseases.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain kinases, such as GSK-3β, with reported IC50 values indicating potent activity (e.g., IC50 = 8 nM) .
  • Receptor Binding: It interacts with various receptors, leading to altered cellular responses that can be beneficial in therapeutic contexts.

Therapeutic Applications

Research indicates that this compound may have applications in treating neurological disorders and other conditions due to its ability to modulate key biological pathways.

Case Studies

Several studies have explored the compound's efficacy:

  • GSK-3β Inhibition Study:
    • Objective: To evaluate the inhibitory activity against GSK-3β.
    • Findings: The compound demonstrated significant inhibition, enhancing its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Kinase Inhibition Profile:
    • A comparative analysis of various derivatives showed that modifications in the cyclopropanecarboxamide moiety significantly affected inhibitory potency against kinases .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique cyclopropane structure which influences its reactivity and biological interactions.

Compound Structure Type Biological Activity
This compoundCyclopropane carboxamidePotent GSK-3β inhibitor
N-(4-piperidin-1-ylsulfonylphenyl)acetamideAcetamideModerate kinase inhibition
N-(4-piperidin-1-ylsulfonylphenyl)cyclopentanecarboxamideCyclopentanecarboxamideReduced activity compared to cyclopropane derivative

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(12-4-5-12)16-13-6-8-14(9-7-13)21(19,20)17-10-2-1-3-11-17/h6-9,12H,1-5,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFAQNDHELOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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